Butyl isothiocyanate

描述

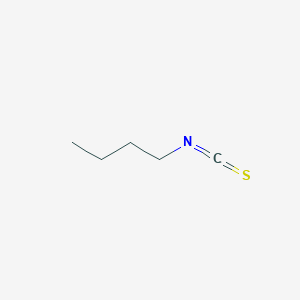

Structure

3D Structure

属性

IUPAC Name |

1-isothiocyanatobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-2-3-4-6-5-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMQQADUEULBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060467 | |

| Record name | 1-Isothiocyanatobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish liquid; Strong irritating green aroma | |

| Record name | Butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1552/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

168.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Isothiocyanatobutane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | Butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1552/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.952-0.958 | |

| Record name | Butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1552/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

592-82-5 | |

| Record name | Butyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isothiocyanatobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y31800S6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Isothiocyanatobutane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl Isothiocyanate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and reactivity of butyl isothiocyanate. The information is intended to support research and development activities where this compound is of interest.

Core Chemical Properties

This compound is a clear, colorless to yellow liquid known for its strong, irritating green aroma.[1] It is a naturally occurring compound found in plants such as Capparis spinosa (caper bush), Brassica carinata (Ethiopian mustard), and Eutrema japonicum (wasabi).[1][2]

The fundamental physicochemical properties of n-butyl isothiocyanate are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₉NS | [2][3] |

| Linear Formula | CH₃(CH₂)₃NCS | [4][5] |

| Molecular Weight | 115.20 g/mol | [2][3][4] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Density | 0.955 g/mL at 25 °C | [1][4] |

| Boiling Point | 168 °C at 760 mmHg | [2] |

| 70-71 °C at 35 mmHg | [1][4] | |

| Refractive Index | n20/D 1.50 (lit.) | [1][4] |

| Flash Point | 66 °C (151 °F) - closed cup | [4][6] |

| Solubility | Insoluble in water; Soluble in ethanol | [1][2] |

Chemical Structure and Spectroscopic Data

The structure of this compound is characterized by a butyl group attached to the nitrogen atom of the isothiocyanate functional group (-N=C=S). The IUPAC name for this compound is 1-isothiocyanatobutane.[2]

The isothiocyanate group has a unique electronic structure, being a heterocumulene. This imparts specific reactivity to the molecule. The carbon atom of the NCS group is electrophilic and is susceptible to nucleophilic attack.

Spectroscopic Data:

-

¹H NMR: Proton NMR spectra are available for this compound and its isomers, which can be used for structural confirmation.[7][8]

-

¹³C NMR: The carbon of the isothiocyanate group often shows a very broad signal, sometimes referred to as "near-silence," due to the structural flexibility and dynamics of the -N=C=S group.[9] In allyl isothiocyanate, this peak appears around 133.3 ppm.[9]

-

IR Spectroscopy: Infrared spectra of isothiocyanates exhibit a characteristic strong, broad absorption band for the asymmetric stretching vibration of the -N=C=S group, typically found in the range of 2000-2200 cm⁻¹.[10]

Reactivity and Synthetic Applications

The isothiocyanate functional group is highly reactive, primarily due to the electrophilic nature of its central carbon atom. This makes it a valuable synthon in organic chemistry.

-

Nucleophilic Addition: this compound readily reacts with nucleophiles such as amines, alcohols, and thiols. The reaction with primary or secondary amines yields substituted thioureas, a common application in organic synthesis. Its reaction with thiols is a key mechanism of action for many of its biological effects.[9]

-

Cyclization Reactions: The reactivity of the isothiocyanate group has been harnessed in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds, which are often of interest in medicinal chemistry.[11]

-

Applications: this compound has been utilized as a capping reagent to immobilize molecules on surfaces.[1] It also serves as a precursor in the synthesis of more complex molecules like Poly(N-Propargylthiourea) and 2-Aminobenzothiazoles.[1]

Experimental Protocols: Synthesis of this compound

A common and general method for the synthesis of isothiocyanates involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate.[12][13]

General Protocol for the Synthesis of this compound from n-Butylamine:

-

Formation of the Dithiocarbamate Salt:

-

To a solution of n-butylamine (1.0 equivalent) and a base such as triethylamine (B128534) or potassium carbonate (2.0-2.2 equivalents) in a suitable solvent (e.g., THF, CH₂Cl₂, or an aqueous system), add carbon disulfide (1.1-1.2 equivalents) dropwise at room temperature.[12][14]

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the formation of the dithiocarbamate salt is complete. Progress can be monitored by techniques like Thin Layer Chromatography (TLC).[14]

-

-

Desulfurization to Isothiocyanate:

-

Cool the reaction mixture to 0 °C.

-

Add a desulfurylating agent. A variety of reagents can be used, including tosyl chloride, cyanuric chloride, or di-tert-butyl dicarbonate (B1257347) (Boc₂O).[12][14][15] For example, a solution of cyanuric trichloride (B1173362) (TCT) (0.5 equivalents) in a solvent like CH₂Cl₂ can be added dropwise.[12]

-

After the addition is complete, allow the mixture to stir for an additional hour to ensure complete conversion.

-

-

Work-up and Purification:

-

The work-up procedure will depend on the specific reagents and solvents used. A typical work-up may involve basifying the mixture, separating the organic layer, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.

-

The crude product can then be purified by vacuum distillation to yield pure this compound.

-

References

- 1. This compound | 592-82-5 [chemicalbook.com]

- 2. This compound | C5H9NS | CID 11613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Butyl isothiocyanate | C5H9NS | CID 78151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 99 592-82-5 [sigmaaldrich.com]

- 5. This compound 99 592-82-5 [sigmaaldrich.com]

- 6. This compound, 592-82-5 [thegoodscentscompany.com]

- 7. TERT-BUTYL ISOTHIOCYANATE(590-42-1) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(592-82-5) 1H NMR spectrum [chemicalbook.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. chemicalpapers.com [chemicalpapers.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. benchchem.com [benchchem.com]

- 15. cbijournal.com [cbijournal.com]

Unveiling the Green Factories: A Technical Guide to Natural Sources of Butyl Isothiocyanate in Plants

For Immediate Release

This technical guide provides an in-depth exploration of the natural plant sources of butyl isothiocyanate, a molecule of significant interest to researchers, scientists, and drug development professionals for its potential therapeutic properties. This document outlines the primary plant families and species that produce this compound, presents quantitative data on its abundance, details experimental protocols for its extraction and analysis, and illustrates the key biochemical pathways involved in its synthesis.

Introduction to this compound

This compound is a naturally occurring organosulfur compound belonging to the isothiocyanate family. These compounds are renowned for their pungent flavor and aroma, serving as a defense mechanism for plants against herbivores and pathogens.[1] In recent years, isothiocyanates, including this compound, have garnered substantial attention from the scientific community for their potential health benefits, including antimicrobial and anticancer activities.[2][3]

This compound is not present in an active form within intact plant cells. Instead, it exists as a stable precursor, a type of glucosinolate.[1] When the plant tissue is damaged, for instance, by chewing or cutting, an enzyme called myrosinase is released, which hydrolyzes the glucosinolate to yield this compound.[1][4]

Primary Plant Sources of this compound

The principal natural sources of this compound are plants belonging to the order Brassicales, which encompasses the Brassicaceae (or Cruciferae) and Capparaceae families.[1]

Brassicaceae Family: Commonly known as the mustard or cabbage family, this group of plants is a rich reservoir of various glucosinolates.[5][6] Species within this family that are known to produce this compound include:

-

Horseradish (Armoracia rusticana): The roots of the horseradish plant are a well-documented source of isothiocyanates, including this compound.[7][8][9]

-

Mustard (Brassica juncea): Certain varieties of mustard are known to produce this compound, contributing to their characteristic pungent flavor.[10]

-

Other Brassica vegetables: While prominent for other isothiocyanates like sulforaphane, some Brassica vegetables may contain smaller quantities of this compound.[11]

Capparaceae Family: This family, closely related to the Brassicaceae, also contains species that produce isothiocyanates.

-

Caper (Capparis spinosa): The leaves, fruits, and roots of the caper bush are notable sources of this compound.[12][13][14][15]

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can vary significantly depending on the plant species, the specific plant part, growing conditions, and post-harvest handling. The following tables summarize available quantitative data from scientific literature.

| Plant Species | Plant Part | This compound Concentration | Reference |

| Capparis spinosa (Caper) | Fruits (Essential Oil) | 3.6 - 10.6% of total essential oil | [12] |

| Capparis spinosa (Caper) | Leaves (Essential Oil) | 6.3% of total essential oil | [14] |

| Capparis spinosa (Caper) | Leaves (Essential Oil) | < 0.1% of total essential oil | [16] |

| Brassica juncea (Mustard) | Essential Oil | 3.0 - 3.6% of total essential oil | [10] |

| Armoracia rusticana (Horseradish) | Roots | Present (quantitative data for sec-butyl isothiocyanate reported at 3.7 - 8.7 µg/g) | [7] |

Experimental Protocols

The extraction and quantification of this compound from plant materials require specific and sensitive analytical techniques. The general workflow involves extraction, purification, and analysis by chromatographic methods.

General Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story [frontiersin.org]

- 4. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Sensory-Analytical Comparison of the Aroma of Different Horseradish Varieties (Armoracia rusticana) [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jfda-online.com [jfda-online.com]

- 11. researchgate.net [researchgate.net]

- 12. Variation in volatile organic compounds in fruits of Iranian Capparis spinosa L. accessions [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Phytochemical and Pharmacological Properties of Capparis spinosa as a Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Cellular Mechanisms of Butyl Isothiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl isothiocyanate (BITC), a naturally occurring organosulfur compound found in cruciferous vegetables, has garnered significant attention in the scientific community for its potential chemopreventive and therapeutic properties. Extensive research has elucidated its multifaceted mechanism of action within cells, primarily revolving around the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cellular stress response and survival. This technical guide provides a comprehensive overview of the core cellular and molecular mechanisms of BITC, with a focus on its effects on apoptosis, cell cycle progression, oxidative stress, and the Nrf2 and MAPK signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of cancer biology, pharmacology, and drug development.

Core Mechanisms of Action

Induction of Apoptosis

BITC is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This process is critical for eliminating malignant cells and is orchestrated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: BITC has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][2][3] This increase in ROS disrupts the mitochondrial membrane potential, resulting in the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1][4] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[1][4] The pro-apoptotic effects of BITC are also mediated by its influence on the Bcl-2 family of proteins. It has been observed to upregulate pro-apoptotic members like Bax and Bak while downregulating anti-apoptotic members such as Bcl-2 and Bcl-xL.[1][5]

Extrinsic Pathway: Evidence suggests that BITC can also trigger the extrinsic apoptotic pathway by upregulating the expression of death receptors, such as DR4, on the cell surface.[6] This sensitization of cancer cells to death receptor-mediated apoptosis can enhance the efficacy of other therapeutic agents that act through this pathway.[6]

Cell Cycle Arrest

BITC effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[1][5][7][8] This arrest prevents cells from entering mitosis, thereby inhibiting their division and growth. The underlying mechanism involves the modulation of key cell cycle regulatory proteins. Specifically, BITC has been shown to decrease the protein levels of cyclin B1, cyclin-dependent kinase 1 (Cdk1), and cell division cycle 25C (Cdc25C).[1][5][8] The downregulation of these proteins disrupts the formation of the active cyclin B1/Cdk1 complex, which is essential for the G2 to M phase transition.

Furthermore, BITC can covalently bind to tubulin, the fundamental component of microtubules.[7] This interaction disrupts microtubule polymerization, which is crucial for the formation of the mitotic spindle during cell division.[7] The impairment of spindle formation leads to mitotic arrest and can subsequently trigger apoptosis.[7]

Modulation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). BITC, being an electrophile, can interact with cysteine residues on Keap1, leading to a conformational change that results in the dissociation of Nrf2.[9][10] Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[9][10] This leads to the upregulation of a suite of phase II detoxifying and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and γ-glutamyl cysteine synthetase (γ-GCS).[9][10] The induction of these protective enzymes enhances the cell's capacity to neutralize ROS and other electrophilic insults, thereby contributing to the chemopreventive effects of BITC.

Modulation of MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical signaling cascades that regulate a wide range of cellular processes, including inflammation, proliferation, and survival. BITC has been shown to modulate these pathways, contributing to its anti-cancer and anti-inflammatory effects.

MAPK Pathway: BITC can activate all three major MAPK family members: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[11][12][13] The activation of JNK and p38 is often associated with stress responses and the induction of apoptosis, while the role of ERK activation can be context-dependent, sometimes promoting survival and other times contributing to cell death.[12] The sustained activation of JNK by isothiocyanates is thought to be a key event in sensitizing cells to apoptosis.[4]

NF-κB Pathway: NF-κB is a transcription factor that plays a central role in the inflammatory response and promotes cell survival by upregulating anti-apoptotic genes. In some cellular contexts, BITC has been shown to inhibit the activation of NF-κB.[2][5][14] This inhibition can suppress the expression of pro-inflammatory and anti-apoptotic genes, thereby contributing to the anti-cancer activity of BITC.

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | L9981 (human lung cancer) | 5.0 µM | [2][14][15] |

| BxPC-3 (human pancreatic cancer) | ~8 µM | [5] | |

| G2/M Phase Arrest | BxPC-3 (human pancreatic cancer) | ~2.9-fold increase at 10 µM | [5] |

| A549 (human lung cancer) | Substantial arrest at 10 µM | [7][16] | |

| Apoptosis Induction | A549 (human lung cancer) | Substantial apoptosis at 10 µM | [7][16] |

| Nrf2 Target Gene Induction (mRNA) | NIH3T3 fibroblasts | Significant increase in GCS, HO-1, and NQO1 at 5 µM | [9][10] |

| Inhibition of Tubulin Polymerization | In vitro | Dose-dependent inhibition | [7] |

Experimental Protocols

Western Blotting

-

Cell Lysis: Treat cells with BITC at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.

-

Gel Electrophoresis: Load the protein samples onto an SDS-PAGE gel and run the gel to separate proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with BITC for the desired duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with BITC at various concentrations and for different time points.

-

Staining: After treatment, wash the cells with a suitable buffer and incubate them with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), in the dark.

-

Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

-

Data Analysis: Quantify the levels of ROS by comparing the fluorescence intensity of treated cells to that of untreated control cells.

In Vitro Tubulin Polymerization Assay

-

Reagent Preparation: Prepare purified tubulin protein in a polymerization buffer (e.g., PIPES buffer) containing GTP.

-

Incubation with BITC: Incubate the tubulin solution with various concentrations of BITC on ice.

-

Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

-

Measurement of Polymerization: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.

-

Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. Compare the curves of BITC-treated samples to the control to determine the effect of BITC on the rate and extent of tubulin polymerization.

Conclusion

This compound exerts its cellular effects through a complex and interconnected network of signaling pathways. Its ability to induce apoptosis, cause cell cycle arrest, and modulate cellular stress responses highlights its potential as a promising agent in cancer prevention and therapy. This technical guide provides a foundational understanding of the core mechanisms of action of BITC, offering valuable insights for researchers and professionals in the field. Further investigation into the intricate molecular interactions of BITC will undoubtedly pave the way for its rational application in clinical settings.

References

- 1. cancer.wisc.edu [cancer.wisc.edu]

- 2. origene.com [origene.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 9. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 13. benchchem.com [benchchem.com]

- 14. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. Frontiers | In vitro–In vivo Hybrid Approach for Studying Modulation of NRF2 in Immortalized Bovine Mammary Cells [frontiersin.org]

The Biological Activity of Butyl Isothiocyanate: A Technical Guide for Researchers

Introduction: Butyl isothiocyanate (BITC) is an organosulfur compound belonging to the isothiocyanate family, characterized by the functional group -N=C=S.[1] Naturally occurring as a degradation product of glucosinolates found in cruciferous vegetables like mustard and horseradish, BITC has garnered significant scientific interest for its diverse biological activities.[2] This technical guide provides a comprehensive overview of the biological effects of this compound, with a focus on its anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in their exploration of this promising bioactive compound.

Anticancer Activity

This compound has demonstrated notable anticancer effects across various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest, which are mediated through the modulation of critical signaling pathways.

Induction of Apoptosis

BITC and other isothiocyanates trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This process involves the activation of a cascade of caspases, the regulation of pro- and anti-apoptotic proteins, and the involvement of tumor suppressor proteins like p53.

A key mechanism is the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[3] Isothiocyanates, including phenylthis compound, have been shown to induce the activity of caspase-3, a critical executioner caspase in the apoptotic pathway.[4][5] The activation of caspase-3 is often preceded by the cleavage of poly(ADP-ribose) polymerase (PARP).[4] Furthermore, the apoptotic cascade can involve the activation of initiator caspases such as caspase-8 and caspase-9.[3]

The regulation of the Bcl-2 family of proteins is also crucial in isothiocyanate-induced apoptosis. For instance, benzyl (B1604629) isothiocyanate (a closely related compound) has been shown to upregulate the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL in breast cancer cells.[2][3] The tumor suppressor protein p53 can also be activated by isothiocyanates, further promoting apoptosis.[6][7][8]

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Cell Cycle Arrest

This compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[9] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[9] For instance, studies on bladder cancer cells have shown that BITC can alter the CDK-cyclin axis.[9][10] Related isothiocyanates have been observed to decrease the levels of cyclin B1 and CDK1, which are essential for the G2/M transition.[3][11]

Quantitative Data on Anticancer Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound and related isothiocyanates in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| This compound | RT112 (cisplatin-resistant) | Bladder Cancer | < 12.5 | 24-72 | [9] |

| This compound | T24 (cisplatin-resistant) | Bladder Cancer | < 12.5 | 24-72 | [9] |

| Benzyl Isothiocyanate | HT29 | Colon Cancer | ~20 | 24 | |

| Phenethyl Isothiocyanate | HeLa | Cervical Cancer | ~10 | 24 | [4] |

| Phenylthis compound | HeLa | Cervical Cancer | ~5 | 24 | [4] |

Antioxidant and Anti-inflammatory Activity

Antioxidant Effects

While isothiocyanates can act as pro-oxidants at high concentrations to induce apoptosis in cancer cells, at physiological concentrations, they primarily function as indirect antioxidants. They enhance the body's endogenous antioxidant defense systems rather than directly scavenging free radicals.

Anti-inflammatory Properties

This compound and other ITCs exhibit anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. A significant mechanism is the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that are crucial in the inflammatory process. While specific quantitative data for this compound is limited, other isothiocyanates have shown potent inhibition of COX-2.[12]

| Compound | Assay | IC50 Value (µM) | Reference |

| Isothiocyanate Derivative I1 | COX-2 Inhibition | 0.020 | [12] |

| Isothiocyanate Derivative I1c | COX-2 Inhibition | 0.025 | [12] |

Antimicrobial Activity

This compound has demonstrated promising antimicrobial activity against a range of pathogens. Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzyl Isothiocyanate | Staphylococcus aureus (MRSA) | 2.9 - 110 | |

| Benzyl Isothiocyanate | Fusobacterium nucleatum | 0.2% (v/v) |

Experimental Protocols

Apoptosis Assay: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time period. Include an untreated control.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Figure 2: Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis of Signaling Proteins

This protocol outlines the steps for analyzing the expression of proteins in key signaling pathways (e.g., Akt-mTOR, MAPK) following treatment with this compound.

Procedure:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, cleaved caspase-3) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 3: General workflow for Western blot analysis.

Conclusion

This compound is a promising natural compound with a wide range of biological activities, including potent anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. Its ability to modulate multiple signaling pathways makes it a valuable subject for further research in drug discovery and development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for scientists investigating the therapeutic potential of this compound.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Benzyl isothiocyanate-induced apoptosis in human breast cancer cells is initiated by reactive oxygen species and regulated by Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Benzyl Isothiocyanate potentiates p53 signaling and antitumor effects against breast cancer through activation of p53-LKB1 and p73-LKB1 axes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p53 Independent Apoptosis by Benzyl Isothiocyanate in Human Breast Cancer Cells Is Mediated by Suppression of XIAP Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Allyl-, Butyl- and Phenylethyl-Isothiocyanate Modulate Akt–mTOR and Cyclin–CDK Signaling in Gemcitabine- and Cisplatin-Resistant Bladder Cancer Cell Lines [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Benzyl Isothiocyanate Induces Apoptosis and Inhibits Tumor Growth in Canine Mammary Carcinoma via Downregulation of the Cyclin B1/Cdk1 Pathway [frontiersin.org]

- 12. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

Butyl Isothiocyanate (CAS 592-82-5): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Properties, Biological Activities, and Therapeutic Potential of Butyl Isothiocyanate.

Introduction

This compound (BITC), a naturally occurring organosulfur compound with the chemical formula C5H9NS, has garnered significant attention within the scientific community for its diverse biological activities. Found in cruciferous vegetables, BITC belongs to the isothiocyanate family, compounds known for their potential health benefits, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical characteristics, synthesis, biological mechanisms, and relevant experimental protocols to support researchers, scientists, and drug development professionals in their exploration of its therapeutic potential.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic pungent odor. It is insoluble in water but soluble in organic solvents such as ethanol.

| Property | Value | Reference |

| CAS Number | 592-82-5 | |

| Molecular Formula | C5H9NS | |

| Molecular Weight | 115.20 g/mol | [1] |

| Density | 0.955 g/mL at 25 °C | |

| Boiling Point | 70-71 °C at 35 mmHg | |

| Refractive Index | n20/D 1.5 | |

| logP (o/w) | 2.920 | [2] |

| Vapor Pressure | 2.55 mmHg at 25 °C | [2] |

| Flash Point | 66.11 °C | [2] |

Synthesis and Analysis

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of n-butylamine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then decomposed to yield the isothiocyanate.

Experimental Protocol: Synthesis from n-Butylamine

-

To a solution of n-butylamine in a suitable solvent (e.g., dichloromethane), add an equimolar amount of carbon disulfide at room temperature with stirring.

-

Add a base, such as triethylamine, to the mixture to facilitate the formation of the dithiocarbamate salt.

-

After the formation of the dithiocarbamate, introduce a desulfurylation agent. A common method involves the use of a reagent like tosyl chloride.[3]

-

The reaction mixture is stirred until the conversion to this compound is complete, which can be monitored by techniques such as thin-layer chromatography or gas chromatography.

-

The product is then isolated and purified, typically by distillation under reduced pressure.[4]

Another described method involves the reaction of ammonium (B1175870) thiocyanate (B1210189) with tert-butyl alcohol in the presence of hydrochloric acid.[5]

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and sensitive technique for the quantification of this compound in various matrices, including biological samples.

Experimental Protocol: GC-MS Quantification

-

Sample Preparation:

-

For biological samples, such as plasma or tissue homogenates, a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or a solid-phase extraction (SPE) may be employed to isolate the BITC.

-

An internal standard, such as a deuterated analog, should be added before extraction to ensure accurate quantification.[6]

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column, such as a VF-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separation.

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Injector Temperature: 250 °C (splitless injection).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 5 minutes.

-

Ramp to 110 °C at 5 °C/min.

-

Ramp to 300 °C at 20 °C/min, hold for 3.5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 255 °C.

-

Transfer Line Temperature: 270 °C.

-

Quantification: Use selected ion monitoring (SIM) of characteristic ions for BITC (e.g., m/z 149) and the internal standard.

-

-

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer and antimicrobial properties being the most extensively studied. The underlying mechanisms often involve the modulation of key cellular signaling pathways.

Anticancer Activity

BITC has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines. While specific IC50 values for this compound are not widely reported in publicly available literature, studies on closely related isothiocyanates provide insights into its potential potency. For instance, benzyl (B1604629) isothiocyanate (BITC) has an EC50 value of 23.4 μM on MCF-7 breast cancer cells.[7]

Key Mechanisms of Anticancer Action:

-

Induction of Apoptosis: BITC can induce programmed cell death in cancer cells. This is often mediated through the activation of caspases and modulation of the Bcl-2 family of proteins.

-

Cell Cycle Arrest: Isothiocyanates, including BITC, have been shown to cause cell cycle arrest, primarily at the G2/M phase, thereby inhibiting cancer cell proliferation.[8][9]

-

Modulation of Signaling Pathways: BITC influences critical signaling pathways that regulate cell growth, survival, and stress response.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation and survival, and its dysregulation is common in cancer. Studies have shown that isothiocyanates, including BITC, can inhibit this pathway.[8][9][10][11][12]

Figure 1: Inhibition of the Akt/mTOR pathway by this compound.

The Nrf2 pathway is a key regulator of cellular antioxidant responses. Isothiocyanates, including BITC, are known activators of this pathway, leading to the expression of cytoprotective genes.[13][14]

Figure 2: Activation of the Nrf2 pathway by this compound.

The NF-κB pathway plays a critical role in inflammation and cell survival. Some isothiocyanates have been shown to inhibit this pathway, which contributes to their anti-inflammatory and anticancer effects.

Figure 3: Inhibition of the NF-κB pathway by this compound.

Antimicrobial Activity

This compound has demonstrated activity against a range of microbial pathogens, including bacteria and fungi. Its mechanism of action is believed to involve the disruption of cell membrane integrity and interference with essential cellular processes.

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 2.9 - 110 | [15][16] |

| Streptococcus mutans | >4000 | [17] |

| Lactobacillus casei | >4000 | [17] |

| Candida albicans | >4000 | [17] |

| Escherichia coli | - | [18] |

| Bacillus subtilis | 8 | [19] |

Note: Data for some specific strains and conditions may vary. The table includes data for benzyl isothiocyanate (a structurally similar compound) where specific data for this compound was not available in the search results.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Figure 4: Workflow for an MTT Cell Viability Assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically below 0.1%). Include vehicle-only controls.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22][23]

Methodology:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.[24][25][26]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein (e.g., p-Akt, Nrf2, p-p65).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Safety and Toxicology

Conclusion

This compound is a promising bioactive compound with demonstrated anticancer and antimicrobial properties. Its mechanisms of action, centered around the modulation of key signaling pathways such as Akt/mTOR, Nrf2, and NF-κB, make it a compelling candidate for further investigation in the context of drug discovery and development. This technical guide provides a foundational understanding of BITC and detailed experimental frameworks to aid researchers in their exploration of this multifaceted molecule. Further studies are warranted to fully elucidate its therapeutic potential and to establish a comprehensive safety profile.

References

- 1. This compound | C5H9NS | CID 11613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 592-82-5 [thegoodscentscompany.com]

- 3. Isothiocyanate synthesis [organic-chemistry.org]

- 4. US4659853A - Process for the production of isothiocyanate derivatives - Google Patents [patents.google.com]

- 5. CN111450857A - Catalyst and preparation process of tert-butyl isothiocyanate - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Allyl-, Butyl- and Phenylethyl-Isothiocyanate Modulate Akt-mTOR and Cyclin-CDK Signaling in Gemcitabine- and Cisplatin-Resistant Bladder Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Benzyl isothiocyanate induces protective autophagy in human prostate cancer cells via inhibition of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Allyl-, butyl- and phenylethyl-isothiocyanate activate Nrf2 in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. jmb.or.kr [jmb.or.kr]

- 18. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. kumc.edu [kumc.edu]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biologi.ub.ac.id [biologi.ub.ac.id]

- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Butyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of butyl isothiocyanate. This compound is a naturally occurring organosulfur compound found in various cruciferous vegetables and is of significant interest due to its potential biological activities. A thorough understanding of its solubility and stability is critical for its application in research and drug development, enabling proper handling, formulation, and interpretation of experimental results.

While extensive quantitative data for this compound is not always available in the public domain, this guide collates existing information and provides detailed experimental protocols for researchers to determine these crucial parameters.

Solubility of this compound

The solubility of a compound is a fundamental physical property that dictates its behavior in various solvent systems, impacting everything from reaction kinetics to bioavailability. This compound, with its alkyl chain and reactive isothiocyanate group, exhibits a varied solubility profile.

Qualitative Solubility Profile

General observations indicate that this compound is soluble in many common organic solvents but has limited solubility in water.

-

Freely Soluble in: Ether, Ethanol[1].

-

Soluble in: Alcohol, oils, propylene (B89431) glycol[2].

-

Very Slightly Soluble in: Water[1].

-

Soluble in: Dimethyl sulfoxide (B87167) (DMSO)[3].

Quantitative Solubility Data

Specific quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the available information. Researchers are encouraged to determine solubility in their specific solvent systems using the protocols outlined below.

| Solvent | Solubility | Temperature (°C) |

| Water | 335.1 mg/L (estimated)[2] | 25 |

| Dimethyl Sulfoxide (DMSO) | 60 mg/mL (520.83 mM)[3] | Not Specified |

Experimental Protocol for Solubility Determination: Saturation Shake-Flask Method

This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually present.

-

Add a known volume of the desired solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand for at least 24 hours at the same constant temperature to allow the undissolved solid to sediment.

-

For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated HPLC-UV or GC-MS method to determine the concentration of this compound.

-

The solubility is then calculated by multiplying the measured concentration by the dilution factor.

-

Stability of this compound

The stability of this compound is a critical parameter, as its degradation can lead to a loss of activity and the formation of impurities. Isothiocyanates, in general, are known to be susceptible to hydrolysis and thermal degradation.

General Stability Profile and Degradation Pathways

-

Hydrolytic Stability: Isothiocyanates are known to undergo hydrolysis, particularly under neutral to alkaline conditions. The primary degradation products are the corresponding amine (butylamine) and N,N'-dialkylthiourea (N,N'-dibutylthiourea). Acidic conditions may also lead to degradation, though potentially at a slower rate.

-

Thermal Stability: Elevated temperatures can promote the degradation of isothiocyanates.

-

Photostability: While specific data for this compound is lacking, many organic molecules are susceptible to degradation upon exposure to light, particularly UV radiation.

Quantitative Stability Data

Experimental Protocols for Stability Assessment

2.3.1. General Protocol for a Stability-Indicating HPLC-UV Method

A validated stability-indicating HPLC method is essential for accurately quantifying the decrease of the parent compound and the formation of degradation products over time.

Materials and Instrumentation:

-

HPLC system with a UV detector (a photodiode array detector is recommended for peak purity analysis)

-

C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Buffers (for pH-dependent stability studies)

-

Forced degradation equipment (oven, UV chamber, acid/base solutions)

Method Development Outline:

-

Forced Degradation Studies:

-

Subject solutions of this compound to stress conditions to generate degradation products. This includes:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Water at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 80°C) for 48 hours.

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 48 hours.

-

-

-

Chromatographic Conditions Development:

-

Develop a reversed-phase HPLC method that separates this compound from all its degradation products. A typical starting point could be a gradient elution with acetonitrile and water.

-

Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.

-

-

Method Validation:

-

Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

-

2.3.2. Protocol for pH-Dependent Stability Study

-

Prepare buffer solutions at various pH values (e.g., pH 4, 7, and 9).

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Spike a known concentration of the stock solution into each buffer solution in separate vials.

-

Store the vials at a constant temperature (e.g., 25°C or 37°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Immediately analyze the samples using the validated stability-indicating HPLC method.

-

Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., calculate the half-life at each pH).

2.3.3. Protocol for Thermal Stability Study

-

Prepare solutions of this compound in a suitable solvent.

-

Aliquot the solution into several vials.

-

Store the vials at different elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

At various time points, remove a vial from each temperature and analyze its content by the validated HPLC method.

-

Determine the degradation rate at each temperature.

2.3.4. Protocol for Photostability Study

-

Prepare two sets of solutions of this compound.

-

Wrap one set of vials in aluminum foil to serve as a dark control.

-

Expose the unwrapped set to a controlled light source (e.g., a photostability chamber with a calibrated UV lamp).

-

At selected time points, analyze a vial from both the exposed and control sets using the validated HPLC method.

-

Compare the degradation in the exposed samples to the control samples to determine the extent of photodegradation.

Signaling Pathways Modulated by this compound

Isothiocyanates are known to interact with and modulate key cellular signaling pathways, which is the basis for much of the research into their biological activities.

Keap1-Nrf2 Signaling Pathway

This compound has been shown to activate the Keap1-Nrf2 signaling pathway.[4] This pathway is a primary regulator of cellular antioxidant and detoxification responses. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression.

NF-κB Signaling Pathway

While direct quantitative data for this compound is limited, many isothiocyanates have been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[5][6] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Isothiocyanates can interfere with this process at multiple steps, including the inhibition of IκB degradation.

Experimental Workflow for Stability and Degradation Analysis

A systematic workflow is crucial for the comprehensive analysis of the stability of this compound and the identification of its degradation products.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound and provides detailed protocols for the experimental determination of these essential parameters. While there is a need for more comprehensive quantitative data, the provided methodologies offer a robust framework for researchers to generate reliable data for their specific applications. The understanding of its interaction with key signaling pathways, such as Keap1-Nrf2 and NF-κB, further underscores the importance of characterizing its chemical properties to advance research into its potential therapeutic benefits.

References

- 1. 2-Butyl isothiocyanate | C5H9NS | CID 78151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 592-82-5 [thegoodscentscompany.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Allyl-, butyl- and phenylethyl-isothiocyanate activate Nrf2 in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of Butyl Isothiocyanate for Researchers and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for butyl isothiocyanate, tailored for its use in research and development environments. The information herein is intended to supplement, not replace, institutional safety guidelines and regulatory requirements. All laboratory personnel should be thoroughly trained on the specific hazards of this compound and the procedures outlined in this document before commencing any work.

Chemical and Physical Properties

This compound is a combustible, lachrymatory liquid with a pungent odor. Its physical and chemical properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Molecular Formula | C₅H₉NS | [1] |

| Molecular Weight | 115.20 g/mol | [2] |

| Appearance | Light yellow liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 70-71 °C @ 35 mmHg | [2] |

| Density | 0.955 g/mL at 25 °C | [2] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [2] |

| Solubility | Insoluble in water | [3] |

| Refractive Index | n20/D 1.5 (lit.) | [2] |

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance with acute toxicity, corrosive effects, and the potential to act as a sensitizer. All personnel must be aware of these hazards before handling the compound.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed.[1][2][4]

-

Acute Toxicity, Dermal (Category 3/4): Toxic or harmful in contact with skin.[1][2][4]

-

Acute Toxicity, Inhalation (Category 3/4): Toxic or harmful if inhaled.[1][2][4]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1][2]

-

Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][4]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[2][4]

-

Flammable Liquids (Category 4): Combustible liquid.[1]

Quantitative Toxicological Data:

| Endpoint | Value | Species | Route | Reference |

| LD₅₀ | 500.1 mg/kg | Not specified | Oral | [5] |

| LD₅₀ | 1,100 mg/kg | Not specified | Dermal | [5] |

| LC₅₀ | 11 mg/L (4 h, estimate) | Not specified | Inhalation | [5] |

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber). Dispose of contaminated gloves immediately. | Prevents skin contact, which can cause burns and toxic effects. |

| Body Protection | A flame-retardant lab coat and protective clothing that covers the entire body. | Protects against skin exposure from spills or splashes. |

| Respiratory Protection | Work must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) is required. | Prevents inhalation of toxic and sensitizing vapors.[2] |

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimizing the risks associated with this compound.

Handling:

-

All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not inhale vapors or mists.

-

Use spark-proof tools and take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.

-

Empty containers may retain product residue and should be handled as hazardous.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other sources of ignition.

-

Store in a designated corrosives area.[1]

-

Incompatible materials to avoid include acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[1][5]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a thiourea (B124793) derivative from this compound, a common application in medicinal chemistry and organic synthesis. This protocol should be adapted to specific laboratory conditions and reagent quantities.

Synthesis of N-Butyl-N'-benzylthiourea

This protocol describes the nucleophilic addition of a primary amine (benzylamine) to this compound.

Materials:

-

This compound

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Round-bottom flask

-

Apparatus for solvent removal (rotary evaporator)

-

Purification system (flash column chromatography with silica (B1680970) gel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1-0.5 M.

-

Addition of Amine: To the stirred solution of this compound, add benzylamine (1.0-1.1 equivalents) dropwise at room temperature.[7]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours at room temperature.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure N-butyl-N'-benzylthiourea.

Reaction Quenching

In the event that a reaction involving this compound needs to be quenched, the addition of a primary or secondary amine (e.g., butylamine (B146782) or dibutylamine) can be used to convert the unreacted isothiocyanate into a more stable thiourea.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[6] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Do not use a solid stream of water as it may scatter and spread the fire.

-